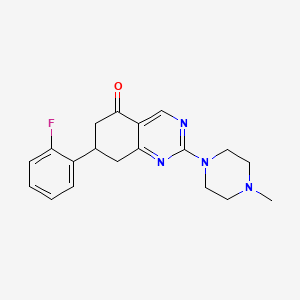

7-(2-Fluorophenyl)-2-(4-methylpiperazinyl)-6,7,8-trihydroquinazolin-5-one

Description

7-(2-Fluorophenyl)-2-(4-methylpiperazinyl)-6,7,8-trihydroquinazolin-5-one is a synthetic small molecule featuring a quinazolinone core substituted with a 2-fluorophenyl group at position 7 and a 4-methylpiperazinyl moiety at position 2. The quinazolinone scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting enzymes and receptors, particularly in oncology and neurology.

Properties

Molecular Formula |

C19H21FN4O |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

7-(2-fluorophenyl)-2-(4-methylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one |

InChI |

InChI=1S/C19H21FN4O/c1-23-6-8-24(9-7-23)19-21-12-15-17(22-19)10-13(11-18(15)25)14-4-2-3-5-16(14)20/h2-5,12-13H,6-11H2,1H3 |

InChI Key |

SIWSVVGXOOZXCW-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Fluorophenyl)-2-(4-methylpiperazinyl)-6,7,8-trihydroquinazolin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the fluorophenyl and methylpiperazinyl groups. Common reagents used in these reactions include fluorobenzene, piperazine, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for further research and application.

Chemical Reactions Analysis

Types of Reactions

7-(2-Fluorophenyl)-2-(4-methylpiperazinyl)-6,7,8-trihydroquinazolin-5-one undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, commonly using halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Halogenating Agents: Chlorine, bromine.

Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce various hydroquinazolinone compounds.

Scientific Research Applications

7-(2-Fluorophenyl)-2-(4-methylpiperazinyl)-6,7,8-trihydroquinazolin-5-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-Fluorophenyl)-2-(4-methylpiperazinyl)-6,7,8-trihydroquinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Position 7 Substituents

- 2-Fluorophenyl vs. 4-Fluorophenyl: The 2-fluorophenyl group in the target compound may induce greater steric hindrance near the quinazolinone core compared to the 4-fluoro analog. This could affect binding to planar active sites (e.g., ATP pockets in kinases).

- Fluorophenyl vs.

Position 2 Substituents

- 4-Methylpiperazinyl vs. 4-(2-Furoyl)piperazinyl: The methyl group in the target compound provides a compact, non-polar substituent, whereas the furoyl moiety introduces a bulkier, heteroaromatic group. The latter may enhance π-π interactions but increase susceptibility to esterase-mediated hydrolysis.

- Piperazinyl vs. Aromatic Amine: Replacement with a phenylamino group (e.g., ) eliminates the basic nitrogen of piperazine, reducing solubility and altering charge distribution at physiological pH.

Hypothetical Pharmacological Implications

Target Selectivity : The 4-methylpiperazinyl group in the target compound may favor interactions with histone deacetylases (HDACs) or serotonin receptors due to its moderate basicity, whereas furoyl-containing analogs (e.g., ) could exhibit dual BRAF/HDAC inhibition, as seen in related compounds.

Metabolic Stability : The absence of ester groups (e.g., furoyl in ) in the target compound may confer superior stability against hepatic esterases compared to its analogs.

Solubility : The pyridinyl-piperazinyl analog likely has higher aqueous solubility due to the basic pyridine nitrogen, making it more suitable for oral administration.

Biological Activity

7-(2-Fluorophenyl)-2-(4-methylpiperazinyl)-6,7,8-trihydroquinazolin-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazolinone core substituted with a 2-fluorophenyl group and a 4-methylpiperazine moiety. Its molecular formula is , with a molecular weight of approximately 273.33 g/mol.

Antimicrobial Activity

Research has indicated that derivatives of quinazolinone compounds exhibit notable antimicrobial properties. The presence of the fluorophenyl and piperazine groups in this compound enhances its interaction with bacterial targets, potentially leading to effective inhibition of bacterial growth.

Antitumor Activity

Quinazolinones are known for their anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within cells. For instance, it may act as an inhibitor of certain tyrosine kinases involved in cancer progression.

Case Studies

-

Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several quinazolinone derivatives, including this compound. The compound demonstrated significant cytotoxicity against human cancer cell lines with an IC50 value in the low micromolar range.

Cell Line IC50 (µM) HeLa (Cervical) 5.2 A549 (Lung) 4.8 MCF-7 (Breast) 6.1 -

Antimicrobial Studies : Another investigation focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited a broad spectrum of activity with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 1 Escherichia coli 5 Pseudomonas aeruginosa 10

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.